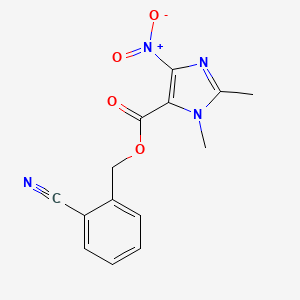![molecular formula C18H17N5O B6096155 2,7-diethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6096155.png)
2,7-diethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-diethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one, also known as GW0742, is a synthetic compound that belongs to the family of peroxisome proliferator-activated receptor (PPAR) agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Mechanism of Action
2,7-diethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one activates PPARs, which are nuclear receptors that play a crucial role in regulating gene expression and cellular metabolism. PPARs are involved in the regulation of lipid and glucose metabolism, inflammation, and cell differentiation. By activating PPARs, this compound can modulate the expression of target genes and promote beneficial physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including improving insulin sensitivity, reducing inflammation, and promoting lipid metabolism. It has also been shown to have cardioprotective effects, including reducing atherosclerosis, improving cardiac function, and reducing oxidative stress. In addition, this compound has been shown to have anti-tumor effects, including inhibiting tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
2,7-diethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several advantages for lab experiments, including its high potency and selectivity for PPAR agonism, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential toxicity at high doses, and its potential to interact with other drugs or compounds.
Future Directions
There are several potential future directions for research on 2,7-diethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one, including investigating its therapeutic potential in metabolic disorders, cardiovascular diseases, and cancer. In addition, future research could focus on identifying new target genes and pathways that are regulated by this compound, as well as developing new analogs or derivatives with improved pharmacological properties. Finally, future research could explore the potential use of this compound in combination with other drugs or compounds for synergistic effects.
Synthesis Methods
2,7-diethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can be synthesized through a multi-step process that involves the reaction of 2,7-diethyl-3-nitropyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one with hydrazine hydrate, followed by reduction with sodium borohydride. The final product is obtained after purification and recrystallization.
Scientific Research Applications
2,7-diethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been widely used in scientific research as a tool to study the physiological and biochemical effects of PPAR agonists. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in various animal models. It has also been investigated for its potential therapeutic applications in cardiovascular diseases, such as atherosclerosis and heart failure, and in cancer, where it has been shown to inhibit tumor growth and metastasis.
properties
IUPAC Name |
4,11-diethyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-3-13-15(12-8-6-5-7-9-12)17-20-19-16-14(23(17)21-13)10-11-22(4-2)18(16)24/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMKROZYFXAEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)CC)N=NC2=C1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6096077.png)



![{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(4-fluorophenyl)methanone](/img/structure/B6096111.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6096114.png)
![3-[1-(2-butynoyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B6096119.png)
![4-({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid](/img/structure/B6096122.png)

![1-(5-{[(2-chlorobenzyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096139.png)
![N-(3-chloro-4-methylphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6096140.png)
![N-(4-chlorophenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6096161.png)

![4-oxo-N-(1-phenylethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6096179.png)